Tert-butyl 3-amino-3-cyanoazétidine-1-carboxylate

Vue d'ensemble

Description

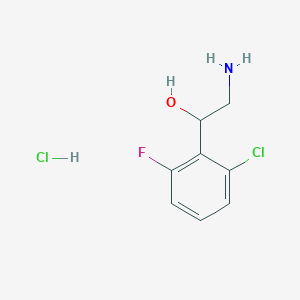

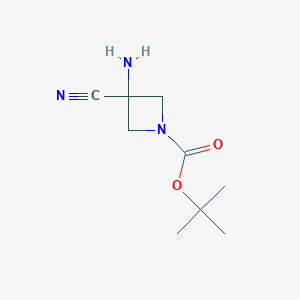

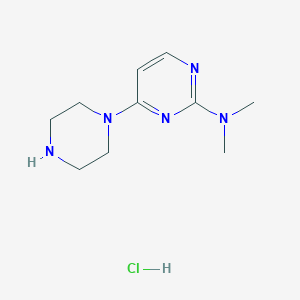

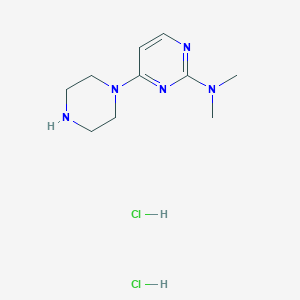

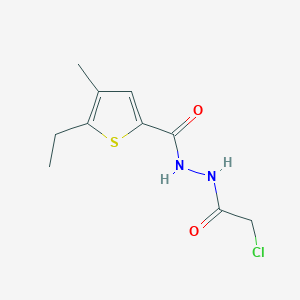

“Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate” is a chemical compound with the molecular formula C9H15N3O2 . It has a molecular weight of 197.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique

Chimie Médicinale

Le Tert-butyl 3-amino-3-cyanoazétidine-1-carboxylate est un bloc de construction précieux en chimie médicinale. Il est utilisé pour synthétiser des dérivés d’acide azétidine-3-carboxylique, qui sont essentiels aux agonistes du récepteur de la sphingosine-1-phosphate (S1P) . Ces agonistes sont des traitements potentiels pour la sclérose en plaques, car ils régulent la prolifération, la migration et la survie des cellules, ce qui en fait des cibles pour les maladies inflammatoires, l’auto-immunité et le traitement du cancer .

Agriculture

Dans le secteur agricole, les dérivés de ce composé pourraient être explorés pour développer de nouveaux produits agrochimiques. Bien que des applications spécifiques en agriculture ne soient pas directement citées, les propriétés chimiques suggèrent une utilité potentielle dans la synthèse de composés qui pourraient affecter la croissance des plantes ou la résistance aux ravageurs .

Science des Matériaux

Le groupe tert-butyle dans ce composé en fait un candidat pour la création de polymères ou de revêtements avec des applications potentielles en science des matériaux. Sa forme physique solide à température ambiante et sa stabilité sous réfrigération suggèrent qu’il pourrait contribuer au développement de nouveaux matériaux avec des propriétés thermiques spécifiques .

Science de l’Environnement

Bien que des applications directes en science de l’environnement ne soient pas détaillées, les caractéristiques du composé impliquent une utilisation possible dans les processus de réhabilitation environnementale. Ses groupes cyano et amino pourraient interagir avec les polluants, aidant à leur dégradation ou à leur séquestration .

Biochimie

En biochimie, le this compound peut être utilisé pour étudier les interactions enzyme-substrat en raison de sa complexité structurelle. Il pourrait servir de mimique pour les biochimiques naturels, aidant à élucider les voies et les réactions au sein des cellules .

Pharmacologie

Pharmacologiquement, le composé pourrait être utilisé dans la conception et la découverte de médicaments. Sa structure permet la création de médicaments à petites molécules qui peuvent interagir avec diverses cibles biologiques. La capacité du composé à être modifié en une gamme de dérivés en fait un outil polyvalent pour développer de nouveaux médicaments .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin burns, eye damage, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Mode of Action

- tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate may exert its effects through various mechanisms:

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLBBSVDHIWMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)

![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)